molecular formula C9H4Cl2F2N2O2 B2418619 6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2451256-40-7

6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2418619
CAS No.: 2451256-40-7
M. Wt: 281.04
InChI Key: RXCAWWDNVXQKFN-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with significant importance in organic synthesis and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes both chlorine and fluorine atoms, making it a valuable scaffold for various chemical reactions and applications .

Properties

IUPAC Name

6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2F2N2O2/c10-3-1-4(11)8-14-5(7(12)13)6(9(16)17)15(8)2-3/h1-2,7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCAWWDNVXQKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=C(N2C=C1Cl)C(=O)O)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often require precise control of temperature and the use of specific reagents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically employ advanced techniques in chemical engineering to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antibacterial properties. A study synthesized various derivatives, including those similar to 6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, and evaluated their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed potent antimicrobial effects, suggesting potential therapeutic applications in treating bacterial infections .

Anticancer Research

The imidazo[1,2-a]pyridine scaffold has been investigated for its anticancer properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation. For instance, studies have indicated that modifications to the imidazo[1,2-a]pyridine core can lead to enhanced activity against various cancer cell lines. This positions this compound as a candidate for further exploration in anticancer drug development.

Enzyme Inhibition

Another area of application is the inhibition of specific enzymes involved in disease pathways. Research has shown that imidazo[1,2-a]pyridine derivatives can act as inhibitors of certain kinases and phosphodiesterases. These enzymes play crucial roles in signaling pathways related to cancer and inflammation. The ability of this compound to modulate these pathways could provide insights into its potential as a therapeutic agent.

Case Study 1: Synthesis and Biological Evaluation

In a study focusing on the synthesis of imidazo[1,2-a]pyridine derivatives, researchers prepared several compounds including this compound. The synthesized compounds were subjected to biological evaluation for antibacterial and anticancer activities. The results highlighted that specific substitutions on the imidazo ring enhanced both antibacterial and anticancer properties compared to the parent compound.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various imidazo[1,2-a]pyridine compounds to understand the influence of different substituents on biological activity. The study found that the presence of chlorine and difluoromethyl groups significantly affected the potency against bacterial strains and cancer cell lines. This indicates that further modifications to this compound could lead to novel therapeutic agents.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of chlorine and fluorine atoms, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

  • IUPAC Name : this compound
  • Molecular Formula : C9H4Cl2F2N2O2
  • Boiling Point : 213-215 °C
  • Density : 1.81 g/cm³ (predicted)
  • pKa : -2.17 (predicted)

Biological Activity Overview

The imidazo[1,2-a]pyridine scaffold has been associated with various pharmacological effects, including:

  • Antimicrobial Activity : Compounds in this class have demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.006 μM for certain derivatives .
  • Anticancer Properties : Research indicates that imidazo[1,2-a]pyridines can inhibit cell viability in cancer cell lines, including cervical carcinoma HeLa cells. In a recent study, several analogs exhibited IC50 values below 150 μM .
  • CYP Enzyme Interaction : The compound's interaction with cytochrome P450 enzymes suggests a potential for drug-drug interactions; however, specific derivatives showed minimal inhibition at therapeutic concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of ATP Homeostasis : Some studies suggest that imidazo[1,2-a]pyridines may inhibit ATP homeostasis by targeting specific proteins involved in energy metabolism .
  • Geranylgeranylation Inhibition : It has been shown that certain derivatives disrupt Rab geranylgeranyl transferase activity, leading to reduced cell proliferation in cancer models .

Case Studies and Research Findings

StudyFindings
PMC3733398Compounds derived from imidazo[1,2-a]pyridine exhibited potent activity against drug-resistant Mycobacterium tuberculosis strains with MICs <0.03 to 0.8 μM .
Frontiers in ChemistryA series of phosphonopropionate derivatives showed significant cytotoxicity in HeLa cells with IC50 values indicating high potency .
Literature ReviewImidazo[1,2-a]pyridine derivatives are associated with various biological activities including antitumor and antimicrobial effects across multiple studies .

Q & A

Q. What are the standard synthetic routes for preparing 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid?

The compound is typically synthesized via condensation of 2-aminoheteroaromatic precursors with halogenated acetoacetate derivatives. For example, coupling reactions involving EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to form amide bonds, followed by saponification and acidification to yield the carboxylic acid moiety . Copper-catalyzed three-component coupling (TCC) reactions of 2-aminopyridines with aldehydes and alkynes also provide a modular approach for scaffold functionalization .

Q. What analytical techniques are recommended for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern and regiochemistry. For example, ¹³C NMR data at δ 168.54 ppm corresponds to the carboxylic acid carbonyl group, while aromatic carbons appear between 130–145 ppm . Infrared (IR) spectroscopy can validate the presence of carboxylic acid (-COOH) stretching vibrations (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight and purity .

Q. What are the primary biological targets or applications of this compound?

Imidazo[1,2-a]pyridine derivatives are frequently explored as inhibitors of enzymatic targets or receptors. For instance, analogs with halogen substituents have shown activity against peripheral benzodiazepine receptors (TSPO), making them candidates for neuroinflammation imaging . Additionally, structural analogs have demonstrated gastric acid secretion inhibition, suggesting potential therapeutic applications in gastrointestinal disorders .

Q. What safety precautions are necessary when handling this compound?

Due to potential toxicity and reactive intermediates, experiments should be conducted under inert atmospheres (e.g., argon) with proper personal protective equipment (PPE). Waste containing halogenated byproducts must be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR data may arise from tautomerism or impurities. For example, the presence of rotamers in EDC-mediated coupling products can split signals. Employing 2D NMR techniques (e.g., COSY, HSQC) helps distinguish overlapping peaks. Comparative analysis with structurally validated analogs (e.g., imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives) can also clarify assignments .

Q. What strategies optimize reaction yields in multistep syntheses?

Yield optimization often involves tuning reaction conditions:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during nitrile reductions .
  • Catalyst selection : Copper(I) iodide in TCC reactions improves regioselectivity for imidazo[1,2-a]pyridine formation .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively separates halogenated byproducts .

Q. How can structure-activity relationships (SAR) be explored for this scaffold?

Systematic SAR studies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the 2-position enhances metabolic stability.
  • Bioisosteric replacement : Replacing the carboxylic acid with a tetrazole moiety maintains acidity while improving bioavailability .
  • Fluorine scanning : Incorporating ¹⁸F or ¹⁹F labels aids in pharmacokinetic profiling and PET imaging applications .

Q. What methodologies address low solubility in biological assays?

Solubility challenges are mitigated via:

  • Prodrug strategies : Esterification of the carboxylic acid (e.g., ethyl ester) improves cell permeability, with subsequent hydrolysis in vivo .
  • Co-solvent systems : Use of DMSO-water mixtures (≤10% DMSO) maintains compound stability while enhancing aqueous solubility .

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